2,4-Diamino-3-hydroxy-4-oxobutanoic acid
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Overview
Description
2,4-Diamino-3-hydroxy-4-oxobutanoic acid is an organic compound with the molecular formula C4H8N2O3 It is a derivative of butanoic acid and contains both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of asparagine with specific reagents under controlled conditions. For instance, the compound can be synthesized by reacting asparagine with hydroxylamine in the presence of a suitable catalyst . The reaction typically requires a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-3-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups in the compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .
Scientific Research Applications
2,4-Diamino-3-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic reactions, influencing the activity of these enzymes and the overall metabolic process . Its effects are mediated through binding to active sites on enzymes, leading to changes in enzyme conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3-oxobutanoic acid: A ketoaldonic acid with similar structural features but different functional groups.
4-Hydroxy-3-oxobutanoic acid: Another related compound with hydroxyl and oxo groups.
Uniqueness
2,4-Diamino-3-hydroxy-4-oxobutanoic acid is unique due to its combination of amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-diamino-3-hydroxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864708 |
Source
|
Record name | 3-Hydroxyasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89196-21-4 |
Source
|
Record name | 3-Hydroxyasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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